2-oxo-2H-pyran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxopyran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-5(8)4-2-1-3-10-6(4)9/h1-3H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLDUSDULLYAGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356041 |

Source

|

| Record name | 2-oxo-2H-pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3040-20-8 |

Source

|

| Record name | 2-oxo-2H-pyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Oxo-2H-pyran-3-carboxylic Acid from Meldrum's Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway to 2-oxo-2H-pyran-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and materials science. Leveraging the unique reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, this guide details a strategic approach involving the formation of a key electrophilic intermediate followed by a cyclization cascade. The causality behind experimental choices, self-validating protocols, and authoritative grounding in the scientific literature are central pillars of this document, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction

The 2-oxo-2H-pyran, or α-pyrone, framework is a privileged motif found in numerous natural products and pharmacologically active compounds. The presence of a conjugated lactone system imparts unique chemical and biological properties, making these structures attractive targets for organic synthesis. Specifically, the introduction of a carboxylic acid moiety at the 3-position furnishes a versatile handle for further chemical elaboration, enabling the development of novel therapeutics and functional materials.

Meldrum's acid is an exceptionally useful C3 synthon in organic synthesis due to the high acidity of its methylene protons (pKa ≈ 4.97) and its thermal lability, which allows for the generation of highly reactive ketene intermediates.[1][2] This guide focuses on a logical and efficient synthetic strategy to construct the this compound core, beginning with the activation of Meldrum's acid.

Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of this compound from Meldrum's acid is proposed to proceed through a two-step sequence:

-

Formation of an Electrophilic Intermediate: Reaction of Meldrum's acid with an orthoformate, such as triethyl orthoformate, to generate 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Cyclization and Hydrolysis: Subsequent reaction of this intermediate, likely involving an acid-catalyzed cascade of hydrolysis, cyclization, and elimination of acetone and ethanol, to yield the target this compound.

This strategy is analogous to the well-established synthesis of coumarin-3-carboxylic acids, where Meldrum's acid undergoes a Knoevenagel condensation with salicylaldehydes, followed by an intramolecular cyclization.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of Meldrum's acid derivatives and analogous cyclization reactions.

Part 1: Synthesis of 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This procedure is adapted from the well-documented reaction of Meldrum's acid with orthoformates.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Meldrum's Acid | 144.12 | 14.4 g | 0.1 |

| Triethyl Orthoformate | 148.20 | 22.2 g (25 mL) | 0.15 |

| Acetic Anhydride | 102.09 | 20.4 g (20 mL) | 0.2 |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Meldrum's acid (14.4 g, 0.1 mol).

-

Add triethyl orthoformate (22.2 g, 0.15 mol) and acetic anhydride (20.4 g, 0.2 mol).

-

Heat the reaction mixture at 120-130 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

-

The resulting crude product, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

Causality: Acetic anhydride is used to facilitate the reaction and to remove the ethanol formed during the condensation, driving the equilibrium towards the product.

Part 2: Synthesis of this compound

This proposed protocol is based on the acid-catalyzed cyclization and hydrolysis of related Meldrum's acid adducts.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 200.19 | 10.0 g (0.05 mol) |

| Concentrated Hydrochloric Acid | 36.46 | ~10 mL |

| Water | 18.02 | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask, suspend 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10.0 g, 0.05 mol) in water (100 mL).

-

With vigorous stirring, slowly add concentrated hydrochloric acid (~10 mL) to the suspension.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting material.

-

During the reaction, acetone and ethanol will be formed and may be distilled off.

-

Upon completion, cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from water or a suitable organic solvent to afford pure this compound.

Causality: The acidic conditions catalyze the hydrolysis of the enol ether and the dioxanone ring of the Meldrum's acid derivative. This is followed by an intramolecular condensation (lactonization) to form the pyrone ring. The final step involves the elimination of acetone and ethanol.

Mechanistic Deep Dive

The transformation of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione into this compound under acidic conditions is a fascinating cascade of reactions.

Caption: Detailed mechanistic steps for the conversion of the intermediate to the final product.

Conclusion

The synthesis of this compound from Meldrum's acid represents an elegant and efficient approach to a valuable heterocyclic building block. By leveraging the inherent reactivity of Meldrum's acid, a straightforward two-step process can be employed. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols based on sound chemical principles, and a thorough mechanistic explanation. The presented methodology is designed to be a self-validating system, empowering researchers to confidently and successfully synthesize this important compound for applications in drug discovery and materials science.

References

-

Crimmins, M. T., & Washburn, D. G. (2002). THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses, 79, 11. [Link]

-

McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358. [Link]

- Ghosh, S., & Ghatak, U. R. (1988). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 100(2-3), 235-253.

-

Pungot, A. L. S., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM’S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Journal of Academia, 9(1), 80-84. [Link]

-

Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1094. [Link]

- Sadek, K. U., et al. (2015). A one-pot reaction of Meldrum's acid with ethyl orthoformate and hydrazines. Journal of Chemical Research, 39(6), 334-336.

- Al-Zaydi, K. M. (2013). Vilsmeier–Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. Journal of Saudi Chemical Society, 17(2), 209-214.

-

Wikipedia contributors. (2023). Meldrum's acid. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. PubChem Compound Database. [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Database. [Link]

-

Ivanov, A. S. (2008). Meldrum's acid and its derivatives in the synthesis of natural products and their analogues. Chemical Society Reviews, 37(4), 789-811. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Oxo-2H-pyran-3-carboxylic Acid and its Isomer, Coumalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-2H-pyran scaffold is a core heterocyclic motif present in a variety of natural products and synthetic compounds of significant chemical and biological interest. The combination of a lactone, a conjugated diene system, and the potential for various functional group substitutions makes this class of molecules versatile building blocks in organic synthesis and drug discovery. This guide provides a detailed examination of the physical and chemical properties of 2-oxo-2H-pyran-3-carboxylic acid. Due to the limited availability of experimental data for this specific isomer, a comprehensive analysis of the well-characterized and closely related isomer, coumalic acid (2-oxo-2H-pyran-5-carboxylic acid), is also presented. This comparative approach offers valuable insights into the structure-property relationships within this important class of compounds.

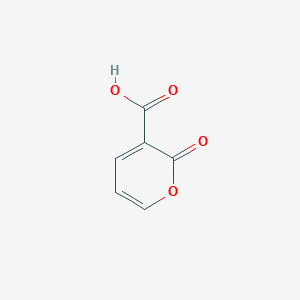

This compound: An Overview

This compound is a positional isomer of the more extensively studied coumalic acid. While it shares the same molecular formula and weight, the placement of the carboxylic acid group at the 3-position is expected to influence its electronic properties, reactivity, and biological activity. Currently, much of the available data for this compound is predicted from computational models, highlighting a need for further experimental investigation.

Chemical Structure

Caption: Chemical structure of this compound.

Physical and Chemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. It is important to note that these values are derived from computational algorithms and await experimental verification.[1]

| Property | Predicted Value | Source |

| Molecular Formula | C₆H₄O₄ | - |

| Molecular Weight | 140.09 g/mol | - |

| Melting Point | 127-128 °C | [1] |

| Boiling Point | 353.2 ± 35.0 °C | [1] |

| Density | 1.542 ± 0.06 g/cm³ | [1] |

| pKa | 1.87 ± 0.20 | [1] |

| CAS Number | 3040-20-8 | [1][2][3] |

Coumalic Acid (2-Oxo-2H-pyran-5-carboxylic Acid): A Comprehensive Analysis

Coumalic acid, also known as 2-oxo-2H-pyran-5-carboxylic acid, is a well-studied platform chemical that can be derived from biorenewable feedstocks like malic acid.[4][5] Its utility spans various industries, including pharmaceuticals, polymers, and specialty chemicals, owing to its defined properties and versatile reactivity.[4][6]

Chemical Structure

Caption: Chemical structure of coumalic acid.

Physical and Chemical Properties (Experimental)

The experimentally determined properties of coumalic acid are well-documented in the scientific literature.

| Property | Experimental Value | Source |

| Molecular Formula | C₆H₄O₄ | [7] |

| Molecular Weight | 140.09 g/mol | [7] |

| Appearance | Bright yellow solid/prisms; Pale yellow to light brown powder | [7][8] |

| Melting Point | 206–209 °C (with decomposition) | [4] |

| Solubility | Sparingly soluble in cold water; Soluble in alcohol and glacial acetic acid; Slightly soluble in ether, acetone, and ethyl acetate; Insoluble in chloroform, benzene, and ligroin. Decomposes in boiling water. | [8] |

| CAS Number | 500-05-0 | [7] |

Synthesis of Coumalic Acid

Coumalic acid is most commonly synthesized via the acid-catalyzed self-condensation of malic acid.[4][9] This reaction involves dehydration and decarbonylation, typically using fuming sulfuric acid.[4][10]

This protocol is adapted from the procedure described in Organic Syntheses.[10]

Materials:

-

Powdered malic acid (200 g, 1.49 moles)

-

Concentrated sulfuric acid (170 mL)

-

20–30% fuming sulfuric acid (oleum) (150 mL total)

-

Crushed ice (800 g)

-

Methanol

-

Decolorizing carbon (e.g., Norit)

Procedure:

-

In a 2-liter round-bottomed flask, suspend the powdered malic acid in concentrated sulfuric acid.

-

Add the fuming sulfuric acid in three 50 mL portions at 45-minute intervals.

-

Once the evolution of gas has subsided, heat the mixture on a water bath for 2 hours with occasional shaking.

-

Cool the reaction mixture and slowly pour it onto crushed ice with stirring.

-

Allow the mixture to stand for 24 hours to facilitate the precipitation of the crude acid.

-

Filter the crude product using a Büchner funnel, wash with three 50 mL portions of ice-cold water, and dry on a water bath. The expected yield of crude acid is 75–80 g.

-

For purification, dissolve half of the crude product in five times its weight of hot methanol.

-

Add 3 g of decolorizing carbon and boil the solution.

-

Filter the hot solution and cool it in an ice bath to crystallize the coumalic acid.

-

Collect the precipitate by filtration and wash with 25 mL of cold methanol. The mother liquor can be used to recrystallize the remaining crude material. The final yield of bright yellow coumalic acid is typically 68–73 g.

Caption: Workflow for the synthesis of coumalic acid from malic acid.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of coumalic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum of coumalic acid is characterized by distinct signals corresponding to the protons on the pyran ring. A representative ¹H NMR spectrum is available in chemical databases.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum of coumalic acid displays characteristic absorption bands for the functional groups present.[7][12] Key features include:

Chemical Properties and Reactivity

Coumalic acid's reactivity is dominated by the presence of the carboxylic acid and the electron-deficient diene system of the pyran ring.

-

Stability: Coumalic acid is stable under standard conditions but decomposes in boiling water.[8]

-

Reactivity: A key reaction of coumalic acid and its esters is their participation as electron-poor dienes in inverse electron-demand Diels-Alder reactions.[4][9] This reactivity allows for the metal-free synthesis of complex aromatic systems, such as terphenyls, which have applications in molecular electronics.[4]

Caption: Generalized scheme of the Diels-Alder reaction of a coumalate.

Applications

The versatile chemical nature of coumalic acid has led to its use in a variety of applications:

-

Pharmaceuticals: It serves as a building block for pharmaceutical scaffolds with potential anti-bronchial and anti-malarial activities.[4] It is also an inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII.[15]

-

Polymers: Coumalic acid is used as a component in the synthesis of polymers.[4]

-

Flavors and Fragrances: Its derivatives are utilized in the flavor, fragrance, and cosmetics industries.[4]

-

Molecular Electronics: As a precursor to terphenyls via Diels-Alder reactions, it plays a role in the development of materials for applications like organic light-emitting diodes (OLEDs).[4]

-

Agrochemicals: It is used in the formulation of agrochemicals.[6]

Comparative Summary and Conclusion

This guide has detailed the known properties of this compound and its extensively studied isomer, coumalic acid. While both share the 2-oxo-2H-pyran core, the position of the carboxylic acid group significantly impacts their known chemical landscape.

-

This compound remains a molecule for which most physicochemical data is computationally predicted. There is a clear opportunity for further research to experimentally determine its properties, develop efficient synthetic routes, and explore its reactivity and potential applications.

-

Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) , in contrast, is a well-characterized compound with established synthetic protocols, extensive experimental data, and a growing list of applications. Its role as a biorenewable platform chemical makes it a valuable target for further development in sustainable chemistry.

For researchers in drug development and materials science, both isomers represent intriguing scaffolds. The comprehensive data available for coumalic acid provides a strong foundation for understanding the general behavior of this class of compounds, while the data gap for the 3-carboxylic acid isomer presents a frontier for new discoveries.

References

- Coumalic acid - Grokipedia. (2026, January 7).

- Synthesis of coumalic acid - PrepChem.com.

- Coumalic acid | C6H4O4 | CID 68141 - PubChem.

- coumalic acid - Organic Syntheses Procedure.

- Flow Synthesis of Coumalic Acid and its Derivatization - Reaction Chemistry & Engineering (RSC Publishing).

- Flow synthesis of coumalic acid and its derivatization - RSC Publishing. (2018, July 20).

- Coumalic Acid.

- 2-Pyrones. XIII.1 The Chemistry of Coumalic Acid and its Derivatives.

- Coumalic acid | hCA Inhibitor | MedChemExpress.

- Coumalic acid(500-05-0) 1H NMR spectrum - ChemicalBook.

- Coumalic acid - Wikipedia.

- Methyl 2-oxo-2H-pyran-3-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

- The Reaction of Coumalic Acid with Benzoquinone: Formation of a Spirobutenolide.

- Coumalic acid - Optional[FTIR] - Spectrum - SpectraBase.

- Coumalic acid - Chem-Impex.

- This compound CAS#: 3040-20-8 - ChemicalBook.

- Methyl 2-oxo-2H-pyran-3-carboxylate | C7H6O4 | CID 117704 - PubChem.

- 3040-20-8|this compound|BLD Pharm.

- This compound - Amerigo Scientific.

- Reaction Chemistry & Engineering - Baxendale Group.

- This compound | Matrix Scientific.

- IR: carboxylic acids.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30).

Sources

- 1. This compound CAS#: 3040-20-8 [m.chemicalbook.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Flow synthesis of coumalic acid and its derivatization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Coumalic acid | C6H4O4 | CID 68141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Coumalic Acid [drugfuture.com]

- 9. Flow synthesis of coumalic acid and its derivatization - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C8RE00116B [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Coumalic acid(500-05-0) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-2H-pyran-3-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 2-oxo-2H-pyran-3-carboxylate (CAS No. 25991-27-9), a heterocyclic compound of significant interest as a versatile building block in synthetic organic chemistry. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—providing not only the spectral data but also the underlying scientific rationale for the experimental choices and data interpretation. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction to Methyl 2-oxo-2H-pyran-3-carboxylate

Methyl 2-oxo-2H-pyran-3-carboxylate, also known as 3-carbomethoxy-2-pyrone, is a member of the 2-pyrone class of compounds.[1] The 2H-pyran-2-one scaffold is a structural motif found in numerous natural products and serves as a key intermediate in the synthesis of complex organic molecules.[2][3] Its reactivity, governed by the conjugated lactone system and the electron-withdrawing ester group, makes it a valuable synthon. Accurate and unambiguous structural confirmation is paramount before its use in any synthetic route, making a comprehensive spectroscopic analysis indispensable. This guide integrates data from multiple analytical techniques to provide a complete and authoritative characterization.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties. These values are critical for sample handling, solvent selection, and predicting behavior in various analytical systems.

| Property | Value | Source |

| Molecular Formula | C₇H₆O₄ | PubChem[1] |

| Molecular Weight | 154.12 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 25991-27-9 | Sigma-Aldrich |

| Appearance | Powder | Sigma-Aldrich |

| Melting Point | 75-77 °C | Sigma-Aldrich |

| Boiling Point | 146-148 °C at 0.75 mmHg | Sigma-Aldrich[4] |

| IUPAC Name | methyl 2-oxopyran-3-carboxylate | PubChem[1] |

Spectroscopic Characterization: A Multi-Technique Approach

No single technique can provide a complete structural picture. The synergistic use of NMR, IR, and MS is essential for unambiguous confirmation. This section details the acquisition and interpretation of data from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 Principle & Rationale

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the details of the carbon backbone. For methyl 2-oxo-2H-pyran-3-carboxylate, NMR is crucial for confirming the substitution pattern on the pyranone ring and the presence of the methyl ester.

3.1.2 Experimental Protocol: ¹H and ¹³C NMR Acquisition

The following is a generalized protocol for obtaining high-quality NMR spectra suitable for this class of compound.

-

Sample Preparation: Accurately weigh 5-10 mg of methyl 2-oxo-2H-pyran-3-carboxylate. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube. Ensure the solution is clear and homogeneous.[5]

-

Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

3.1.3 Data Analysis & Interpretation

Publicly available spectral data provides the basis for the following assignments.[1]

Table 1: ¹H NMR Spectroscopic Data for Methyl 2-oxo-2H-pyran-3-carboxylate (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.2 | Doublet | H-4 |

| ~7.5 | Doublet of doublets | H-6 |

| ~6.4 | Doublet | H-5 |

| ~3.9 | Singlet | -OCH₃ |

Interpretation: The downfield shifts of the ring protons are consistent with their positions on an electron-deficient, conjugated system. The singlet at ~3.9 ppm is characteristic of the methyl ester protons.

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2-oxo-2H-pyran-3-carboxylate (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O (Ester) |

| ~160 | C=O (Lactone, C-2) |

| ~150 | C-6 |

| ~145 | C-4 |

| ~118 | C-5 |

| ~115 | C-3 |

| ~53 | -OCH₃ |

Interpretation: The spectrum clearly shows seven distinct carbon signals. The two signals in the carbonyl region (~160-163 ppm) correspond to the lactone and ester groups. The four signals in the olefinic region confirm the unsaturated pyranone ring, and the signal at ~53 ppm is characteristic of the methyl ester carbon.

3.1.4 Workflow for NMR Analysis

Infrared (IR) Spectroscopy

3.2.1 Principle & Rationale

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Molecular vibrations, such as the stretching and bending of bonds, absorb infrared radiation at specific frequencies. For methyl 2-oxo-2H-pyran-3-carboxylate, IR is ideal for confirming the presence of the two distinct carbonyl groups (lactone and ester) and the C=C double bonds of the pyran ring.

3.2.2 Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans to achieve a good signal-to-noise ratio.[6]

3.2.3 Data Analysis & Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

Table 3: Key IR Absorption Bands for Methyl 2-oxo-2H-pyran-3-carboxylate

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1750-1770 | Strong | C=O Stretch (α,β-unsaturated lactone) |

| ~1720-1740 | Strong | C=O Stretch (α,β-unsaturated ester) |

| ~1640 & ~1560 | Medium | C=C Stretch (conjugated ring) |

| ~1200-1300 | Strong | C-O Stretch (ester and lactone) |

| ~2950-3000 | Medium-Weak | C-H Stretch (sp³ -OCH₃) |

| ~3050-3100 | Medium-Weak | C-H Stretch (sp² ring C-H) |

Interpretation: The presence of two strong, distinct carbonyl peaks is the most telling feature, confirming the lactone and ester functionalities. The higher frequency of the lactone carbonyl is expected due to the ring strain and electronic effects. The C=C stretching bands confirm the unsaturated nature of the pyran ring. This data is consistent with spectra available from public databases.[1]

Mass Spectrometry (MS)

3.3.1 Principle & Rationale

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable information about the molecule's structure. In its most common form, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

3.3.2 Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC), which separates the compound from the solvent and introduces it into the mass spectrometer.

-

Ionization: Use a standard Electron Ionization (EI) source (70 eV) to ionize the molecule.

-

Detection: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

3.3.3 Data Analysis & Interpretation

Table 4: Mass Spectrometry Data for Methyl 2-oxo-2H-pyran-3-carboxylate

| m/z Value | Proposed Identity | Ionization Method |

| 154.027 | [M]⁺ | Electron Ionization (EI) |

| 123 | [M - OCH₃]⁺ | Electron Ionization (EI) |

| 95 | [M - COOCH₃]⁺ | Electron Ionization (EI) |

Interpretation: The primary piece of data is the molecular ion peak ([M]⁺), which confirms the molecular weight of the compound. The observed exact mass of 154.0266 Da corresponds precisely to the molecular formula C₇H₆O₄.[1] Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) to give the peak at m/z 123, and the loss of the entire carbomethoxy group (-COOCH₃) to give the peak at m/z 95.

Integrated Spectroscopic Analysis

By combining the data from all three techniques, we achieve an unambiguous structural confirmation of methyl 2-oxo-2H-pyran-3-carboxylate.

-

MS confirms the molecular formula is C₇H₆O₄ with a molecular weight of 154.12 g/mol .[1]

-

IR confirms the presence of key functional groups: an α,β-unsaturated lactone, an α,β-unsaturated ester, C=C double bonds, and both sp² and sp³ C-H bonds.[1]

-

NMR provides the complete structural map. ¹³C NMR confirms the presence of 7 unique carbons, including two carbonyls and four sp² carbons. ¹H NMR shows the three distinct ring protons and the three methyl ester protons, with chemical shifts and multiplicities that are fully consistent with the assigned structure.[1]

Conclusion

The spectroscopic characterization of methyl 2-oxo-2H-pyran-3-carboxylate is straightforward when a systematic, multi-technique approach is employed. The key identifying features are the molecular ion at m/z 154, the dual carbonyl stretches in the IR spectrum, and the characteristic pattern of three olefinic protons and a methyl singlet in the ¹H NMR spectrum. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important synthetic building block.

References

-

Chemsrc. Methyl 2-oxo-2H-pyran-3-carboxylate | CAS#:25991-27-9. [Link]

-

PubChem. Methyl 2-oxo-2H-pyran-3-carboxylate | C7H6O4 | CID 117704. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Supporting Information. [Link]

-

SIELC Technologies. Methyl 2-oxo-2H-pyran-3-carboxylate. [Link]

-

MDPI. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)). [Link]

-

ResearchGate. Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. [Link]

-

Semantic Scholar. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. [Link]

-

Semantic Scholar. Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. [Link]

-

Central Asian Journal of Medical and Natural Science. Preparation, Characterization of New 2-Oxo Pyran Derivatives. [Link]

-

American Chemical Society. 2H-Pyran-2-one-Functionalized Diketopyrrolopyrrole Dye: Design, Synthesis, and Explosives Sensor. [Link]

-

ResearchGate. 2H-Pyrano[3,2-c]chromene-2,5(6H)-diones: Synthesis, characterization, photophysical and redox studies. [Link]

-

PubChem. 2H-Pyran-2-one | C5H4O2 | CID 68154. [Link]

-

National Institutes of Health (NIH). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

Sources

- 1. Methyl 2-oxo-2H-pyran-3-carboxylate | C7H6O4 | CID 117704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Pyran-2-one | C5H4O2 | CID 68154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. メチル 2-オキソ-2H-ピラン-3-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Therapeutic Potential of 2-oxo-2H-pyran-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatility of the Pyran Scaffold

The 2-oxo-2H-pyran, or α-pyrone, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological functions.[1] Derivatives of 2-oxo-2H-pyran-3-carboxylic acid, in particular, have garnered significant attention from researchers in drug development due to their synthetic accessibility and diverse pharmacological activities. This technical guide provides an in-depth exploration of the prominent biological activities of these derivatives—anticancer, anti-inflammatory, and antimicrobial—with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this versatile chemical class.

Part 1: Anticancer Activity - Targeting Cell Proliferation and Invasion

Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of cell cycle regulation and the inhibition of cancer cell invasion.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

A key mechanism underlying the anticancer properties of these derivatives is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[2][3] CDKs are essential protein kinases that regulate the progression of the cell cycle.[4] The CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the transition from the G1 to the S phase of the cell cycle.[5] In many cancers, CDK2 is overexpressed, leading to uncontrolled cell proliferation.[6]

This compound derivatives have been shown through molecular docking studies to bind effectively within the ATP-binding pocket of CDK2.[2][6][7][8] This binding prevents the phosphorylation of CDK2's target substrates, such as the retinoblastoma (Rb) protein, thereby arresting the cell cycle at the G1/S checkpoint and inducing apoptosis.[5] The pyran ring and its substituents form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues in the CDK2 active site, such as Lys33, Leu83, and Asp145.[6][9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the pyran-carboxylic acid core.

-

Position 3: The presence of an aryl ester at the carboxylic acid function is often preferred over thioesters or amides for inducing significant biological activity.[10][11]

-

Position 6: The acetoxymethyl substituent at this position can be replaced by an acetamidomethyl group without a loss of potency in reducing cancer cell invasion.[10][11]

-

Aryl Substituents: The substitution pattern on aryl rings attached to the core can dramatically influence cytotoxicity. For instance, derivatives with 4-NO2, 4-Cl, and 3,4,5-(OCH3)3 substitutions have shown high potency against SW-480 and MCF-7 cancer cell lines.[2]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative 2-oxo-2H-pyran derivatives against various human cancer cell lines.

| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| 4g | 4-NO2-Phenyl | SW-480 | 34.6 | [2] |

| MCF-7 | 42.6 | [2] | ||

| 4i | 4-Cl-Phenyl | SW-480 | 35.9 | [2] |

| MCF-7 | 34.2 | [2] | ||

| 4j | 3,4,5-(OCH3)3-Phenyl | SW-480 | 38.6 | [2] |

| MCF-7 | 26.6 | [2] | ||

| I32 | (Structure Specific) | MCF-7 | 183.4 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Step-by-Step Methodology:

-

Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO. On the day of the experiment, create a series of serial dilutions in a complete culture medium to achieve the desired final concentrations.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: After incubation, remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Anti-inflammatory Activity - Modulating Pro-inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Certain this compound derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for therapeutic development.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are often linked to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[15] Pro-inflammatory stimuli (like lipopolysaccharide, LPS) trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[14] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[14] Pyran derivatives can intervene at various points in this pathway, often by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[7][16][17]

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a classic assay for evaluating acute inflammation. The table below shows the percentage inhibition of edema by representative compounds.

| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |

| Piroxicam (Ref.) | 10 | 3h | 48.5% | [18] |

| Compound 4a | 100 | 3h | 41.2% | [18] |

| Compound 4h | 100 | 3h | 44.1% | [18] |

| Indomethacin (Ref.) | 5 | 3h | ~60% | [19] |

| Ellagic Acid | 10 | 3h | ~55% | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a compound to reduce acute inflammation.

Step-by-Step Methodology:

-

Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping and Fasting: Animals are divided into groups (n=6): a negative control (vehicle), a positive control (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the pyran derivative. Animals are fasted overnight before the experiment.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

-

Compound Administration: The test compounds, positive control, and vehicle are administered, typically via oral gavage or intraperitoneal injection, 30-60 minutes before the induction of inflammation.

-

Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of lambda carrageenan in sterile saline into the sub-plantar region of the right hind paw.[19]

-

Measurement of Edema: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the initial baseline volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Part 3: Antimicrobial Activity - Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. This compound derivatives and related pyranones have shown promising activity against a range of bacterial and fungal pathogens, particularly Gram-positive bacteria.[1][19]

Mechanism of Action

The antimicrobial mechanism of pyran derivatives is not fully elucidated but is thought to be multifactorial.

-

Metal Chelation: Hydroxypyrone derivatives are effective chelating agents.[20] This ability to sequester essential metal ions, such as iron, can disrupt crucial enzymatic processes within microbial cells, thereby inhibiting their growth.[20]

-

Enzyme Inhibition: Molecular docking studies suggest that some derivatives can act as inhibitors of key bacterial enzymes, such as DNA gyrase.[12] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

-

Michael Addition: The α,β-unsaturated ketone (enone) system present in the pyran-3-one core is a reactive Michael acceptor.[1] This moiety can react with nucleophilic residues (e.g., cysteine thiols) in essential bacterial proteins and enzymes, leading to their inactivation.

Structure-Activity Relationship (SAR) Insights

-

α,β-Unsaturated System: The enone system is considered essential for the antimicrobial activity of 6-hydroxy-2H-pyran-3(6H)-ones.[1]

-

Substituents at C-2: The size and nature of the substituent at the C-2 position are directly associated with antimicrobial potency. Bulkier substituents at C-2 tend to increase antibacterial activity.[1]

-

Aryl Substituents: Phenylthio and benzenesulfonyl substituents have been shown to be beneficial for activity against Gram-positive bacteria.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for representative pyran derivatives.

| Compound ID | Substituent | Microorganism | MIC (µg/mL) | Reference |

| 8a | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy | Staphylococcus aureus | 1.56 | [1] |

| 9 | 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy] | Streptococcus sp. | 0.75 | [1] |

| Compound 2 | (Mannich base derivative) | Bacillus subtilis | 1-2 | [19] |

| Compound 2 | (Mannich base derivative) | Staphylococcus aureus | 1-2 | [19] |

| 5c | 4-(2-hydroxyphenyl) | E. coli & K. pneumoniae | 6.25 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Preparation of Microtiter Plate: Dispense 100 µL of sterile Mueller-Hinton Broth (or another appropriate broth) into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last dilution well. This creates a range of decreasing compound concentrations across the plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 5 µL of the standardized inoculum to each well, except for the sterility control well (which contains only broth). Include a growth control well (broth + inoculum, no compound).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no microbial growth).

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. Their efficacy is rooted in their ability to interact with and modulate key biological pathways, such as CDK-mediated cell cycle progression and NF-κB-driven inflammation.

The field-proven insights into their structure-activity relationships provide a rational basis for further optimization. Future research should focus on synthesizing new libraries of these derivatives with targeted modifications to enhance potency and selectivity. Advanced in silico modeling can guide this process, while further mechanistic studies will continue to unveil new therapeutic targets and applications. The self-validating nature of the described protocols ensures that the evaluation of these next-generation compounds will be robust and reproducible, paving the way for their potential translation into clinical candidates.

References

-

Gilmore, T.D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Mitchell, S., Vargas, J., & Hoffmann, A. (2016). Signaling via the NFκB system. Wiley interdisciplinary reviews. Systems biology and medicine, 8(3), 227–241. [Link]

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

Kempen, I., et al. (2008). 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis. European Journal of Medicinal Chemistry, 43(12), 2735-50. [Link]

-

DeLano, W.L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific, Palo Alto, CA, USA. [Link]

-

Adamu, U., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Taibah University Medical Sciences, 15(6), 484-494. [Link]

-

Wikipedia contributors. (2024). Cyclin-dependent kinase. In Wikipedia, The Free Encyclopedia. [Link]

-

Park, J. H., et al. (2017). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncotarget, 8(40), 68256–68269. [Link]

-

Kempen, I., et al. (2008). 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis. ResearchGate. [Link]

-

ResearchGate. (n.d.). The structure of monomeric CDK2. [Link]

-

Ramezanzadeh, K., et al. (2023). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon, 9(7), e17894. [Link]

-

El-Sayed, M. A., et al. (1999). Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. European Journal of Medicinal Chemistry, 34(11), 997-1001. [Link]

-

Al-Obaid, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(16), 4949. [Link]

-

Pfaller, M. A., et al. (1993). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Journal of medicinal chemistry, 36(12), 1646–1654. [Link]

-

El-Sayed, E. R., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][15][22]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1251. [Link]

-

Göktaş, O., et al. (2003). Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic Chemistry, 147, 107413. [Link]

-

Khan, I., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(16), 4949. [Link]

-

Al-Omair, M. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4949. [Link]

-

El-Gamal, M. I., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. ResearchGate. [Link]

-

Zhang, M., et al. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorganic & Medicinal Chemistry, 108, 118022. [Link]

-

El-Gohary, N. S., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(23), 5732. [Link]

-

Bouziane, I., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]

-

Uludag, M. O., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 854-866. [Link]

-

Aly, H. M., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]

Sources

- 1. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3040-20-8|this compound|BLD Pharm [bldpharm.com]

- 18. Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to the Natural Sources of Coumarin-3-Carboxylic Acid and Its Analogs for Drug Discovery and Development

Abstract

Coumarin-3-carboxylic acid and its derivatives represent a promising class of scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities. While synthetic routes to these compounds are well-established, an in-depth understanding of their natural origins is crucial for the discovery of novel analogs and the exploration of biosynthetic pathways for sustainable production. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known natural sources of coumarin-3-carboxylic acid analogs, detailed methodologies for their extraction and characterization, and insights into their biosynthesis. The content is structured to provide not only procedural steps but also the scientific rationale behind these methods, ensuring a robust and validated approach to the study of these valuable natural products.

Introduction: The Significance of Coumarin-3-Carboxylic Acids in Modern Drug Discovery

Coumarins, a class of benzopyrone-containing secondary metabolites, are widely distributed in the plant kingdom and are also found in fungi and bacteria.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties, have made them a focal point of pharmaceutical research.[1][3][4] The introduction of a carboxylic acid moiety at the C3 position of the coumarin scaffold often enhances or modifies these biological activities, making coumarin-3-carboxylic acid and its analogs particularly attractive for drug development.[5] While numerous synthetic derivatives have been created and evaluated, the exploration of their natural counterparts offers a direct route to novel, biologically validated structures. This guide aims to equip researchers with the foundational knowledge and practical methodologies to investigate the natural world for these potent compounds.

Natural Occurrence of Coumarin-3-Carboxylic Acid Analogs

While the broader class of coumarins is abundant in nature, the specific isolation of coumarin-3-carboxylic acid is less frequently documented, suggesting it may be a less common or more transient metabolite. However, evidence of its natural occurrence has been confirmed, and related analogs provide a basis for broader exploration.

Confirmed Botanical Sources

The most definitive evidence for the natural occurrence of coumarin-3-carboxylic acid in the plant kingdom comes from studies on the genus Ficus.

-

Ficus virens var. sublanceolata : High-performance liquid chromatography (HPLC) analysis has successfully identified and quantified coumarin-3-carboxylic acid in the leaves of Ficus virens var. sublanceolata.[6][7] This finding provides a concrete starting point for researchers seeking to isolate this compound from a natural plant matrix. The genus Ficus is known to be rich in a variety of secondary metabolites, including other coumarins and flavonoids, making it a promising area for further investigation.[2][8][9]

Potential and Unconfirmed Sources

The widespread distribution of the core coumarin structure across various plant families suggests that other species may also produce C3-carboxylated derivatives. Researchers are encouraged to investigate species from the following families, which are known hotspots for coumarin diversity:

-

Apiaceae (Umbelliferae)

-

Rutaceae

-

Asteraceae (Compositae)

-

Fabaceae (Leguminosae) [3]

Microbial Sources: An Untapped Reservoir

Fungi and bacteria are prolific producers of diverse secondary metabolites, including a vast array of coumarins.[2][10] While the isolation of coumarin-3-carboxylic acid itself from microorganisms is not yet widely reported, the biosynthetic plasticity of these organisms makes them a high-potential source for novel analogs. Endophytic fungi, in particular, are a promising area of exploration.

Biosynthesis of Coumarin-3-Carboxylic Acid: A Putative Pathway

The biosynthesis of coumarins originates from the well-established phenylpropanoid pathway.[1][4] The specific enzymatic steps leading to the formation of the C3-carboxylic acid functionality are not yet fully elucidated but can be inferred as a branch from this central metabolic route.

The general pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaric acid. From this key intermediate, the pathway to simple coumarins involves ortho-hydroxylation, trans-cis isomerization, and lactonization. The introduction of the carboxylic acid group at the C3 position likely represents a modification of an intermediate in this pathway, though the precise enzyme and substrate are yet to be identified.

Experimental Protocols: A Guide to Isolation and Characterization

The successful isolation and identification of coumarin-3-carboxylic acid from natural sources require a systematic and robust experimental workflow. The following protocols are designed to be self-validating and provide a clear rationale for each step.

General Workflow

The overall process involves the extraction of metabolites from the source material, followed by fractionation to isolate compounds of interest, and finally, structural elucidation using analytical techniques.

Detailed Protocol: Extraction from Ficus virens Leaves

This protocol is adapted from methodologies used for the analysis of coumarins in plant tissues.

Objective: To obtain a crude extract from Ficus virens leaves enriched with coumarin-3-carboxylic acid.

Materials:

-

Fresh or dried leaves of Ficus virens var. sublanceolata

-

Methanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Grinder or blender

-

Filter paper

Procedure:

-

Sample Preparation: Wash fresh leaves thoroughly with deionized water and air-dry. For dried leaves, ensure they are free from contaminants. Grind the leaf material into a fine powder.

-

Extraction: Macerate the powdered leaf material (e.g., 100 g) in methanol (e.g., 1 L) at room temperature for 48-72 hours with occasional shaking. The use of methanol is effective for extracting a broad range of polar to moderately nonpolar compounds, including coumarins.[8]

-

Filtration and Concentration: Filter the extract through filter paper to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to avoid thermal degradation of the compounds.

-

Yield Calculation: Dry the resulting crude extract to a constant weight and calculate the extraction yield.

Protocol: Chromatographic Separation by HPLC

Objective: To isolate and purify coumarin-3-carboxylic acid from the crude extract.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

-

A gradient elution is recommended for optimal separation of compounds in a complex plant extract.

-

Mobile Phase A: 0.1% Acetic Acid in Water (pH ~3.0)

-

Mobile Phase B: Methanol

-

The acidic mobile phase helps to keep the carboxylic acid group protonated, leading to better peak shape and retention on the reverse-phase column.

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in methanol and filter through a 0.45 µm syringe filter before injection.

-

Gradient Elution:

-

Start with a higher proportion of Mobile Phase A (e.g., 90%) and gradually increase the proportion of Mobile Phase B over time (e.g., to 90% over 30-40 minutes).

-

This gradient allows for the elution of compounds with a wide range of polarities.

-

-

Detection: Monitor the elution at a wavelength of approximately 309 nm, which is a characteristic absorbance maximum for coumarin-3-carboxylic acid.[7]

-

Fraction Collection: Collect the fractions corresponding to the peak of interest for further analysis.

-

Purity Assessment: Re-inject the collected fraction into the HPLC under the same conditions to confirm its purity.

Protocol: Structural Characterization

Objective: To confirm the identity of the isolated compound as coumarin-3-carboxylic acid.

Techniques:

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) is a suitable technique.

-

In negative ion mode, the expected [M-H]⁻ ion for coumarin-3-carboxylic acid (C₁₀H₆O₄) would be at m/z 189.01.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are essential for unambiguous structure elucidation.

-

The spectra should be compared with data from a known standard or published literature.

-

Key expected signals in ¹H NMR (in a suitable deuterated solvent like DMSO-d₆) would include aromatic protons and a characteristic downfield singlet for the proton at the C4 position.

-

Data Presentation and Comparison

The following table summarizes the key analytical parameters for the identification of coumarin-3-carboxylic acid.

| Parameter | Expected Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₆O₄ | |

| Molecular Weight | 190.15 g/mol | [11] |

| HPLC Retention Time | Dependent on specific conditions | A consistent retention time matching a standard under identical conditions is a primary identifier. |

| UV λmax | ~309 nm | [7] |

| Mass (ESI-) | [M-H]⁻ at m/z 189.02 | Confirms the molecular weight. |

| ¹H NMR | Characteristic aromatic and C4-H signals | Provides detailed structural information. |

| ¹³C NMR | Expected number of carbon signals, including carbonyls and aromatic carbons | Confirms the carbon skeleton. |

Conclusion and Future Directions

The confirmed presence of coumarin-3-carboxylic acid in Ficus virens var. sublanceolata provides a solid foundation for its investigation as a natural product. This guide offers a comprehensive framework for researchers to systematically explore this and other potential natural sources. Future research should focus on:

-

Screening a wider range of plant species , particularly within the Ficus genus and other coumarin-rich families, for coumarin-3-carboxylic acid and its analogs.

-

Investigating microbial sources , such as endophytic fungi, as a potentially rich and sustainable source of novel derivatives.

-

Elucidating the specific biosynthetic enzymes responsible for the C3-carboxylation of the coumarin scaffold, which could enable synthetic biology approaches for production.

By integrating the methodologies and insights presented in this guide, the scientific community can accelerate the discovery and development of new therapeutic agents based on this versatile natural product scaffold.

References

- Barot, K., et al. (2015). Coumarin-3-carboxylic acid: An in-vitro and in-silico biological studies. Journal of Applied Pharmaceutical Science, 5(8), 081-086.

- Chen, S., et al. (2022). Determination of coumarin-3-carboxylic acid in the liver and heart tissue of Sprague-Dawley rats after intragastric administration of extractive of leaves of F. virens var.

- Curini, M., et al. (2006). Coumarins from the fruits of Magydaris pastinacea with antifungal activity. Planta Medica, 72(1), 90-92.

- Ji, Y., et al. (2021).

- Lozhkin, A. V., & Sakanyan, E. I. (2006). Natural coumarins: methods of isolation and analysis. Pharmaceutical Chemistry Journal, 40(6), 339-345.

- Nan, F., et al. (2025). The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses. Frontiers in Plant Science, 16, 1362635.

-

PubChem. (n.d.). Coumarin-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Thati, B., et al. (2021).

- Zhu, F. D., et al. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 14, 1243916.

- Zubair, M., et al. (2017). A comprehensive review on the chemistry and biological significance of coumarins. Current Bioactive Compounds, 13(3), 209-228.

- Yao, X., et al. (2015). Antioxidant and hepatoprotective effects of the extracts from Ficus virens leaves. Journal of Ethnopharmacology, 162, 146-153.

- Shi, Y., et al. (2011). Chemical constituents from the leaves of Ficus virens.

- Song, B. A., et al. (2003). A convenient synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation of Meldrum's acid with ortho-hydroxyaryl aldehydes or ketones. Tetrahedron Letters, 44(9), 1755-1758.

- Chimenti, F., et al. (2004). Synthesis and in vitro selective anti-Helicobacter pylori activity of a new series of coumarin-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 14(15), 3951-3955.

- Zhang, X., et al. (2018). Synthesis and antitumor activity of novel coumarin-3-carboxylic acid derivatives. Medicinal Chemistry Research, 27(4), 1146-1155.

- Lin, S., et al. (2012).

- Liu, X., et al. (2018). Design, synthesis, and antibacterial evaluation of novel coumarin-3-carboxylic acid derivatives containing a quinoline moiety. Molecules, 23(11), 2895.

- Wei, Y., et al. (2017). Synthesis and anticancer activity of novel coumarin-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 138, 106-116.

- Thomas, S. (2010). The biosynthesis of coumarins. In The Phenylpropanoid Pathway (pp. 115-139). Springer, Berlin, Heidelberg.

- Dong, N. Q., & Lin, H. C. (2021). The coumarin biosynthetic pathway in plants. International Journal of Molecular Sciences, 22(11), 5848.

- Costa, T. M., et al. (2016). Fungi as a source of natural coumarins production. Applied Microbiology and Biotechnology, 100(15), 6571-6584.

- Wu, Z. Y., Raven, P. H., & Hong, D. Y. (Eds.). (2003). Flora of China, Volume 5: Ulmaceae through Basellaceae. Science Press & Missouri Botanical Garden Press.

- Abdel-Hameed, E. S. S. (2009). Total phenolic contents and free radical scavenging activity of certain Egyptian Ficus species leaf samples. Food Chemistry, 114(4), 1271-1277.

Sources

- 1. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 2. phcog.com [phcog.com]

- 3. books.rsc.org [books.rsc.org]

- 4. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ficus virens var. sublanceolata - Wikipedia [en.wikipedia.org]

- 6. Ficus virens Ait. var. sublanceolata [macaubiodiversity.org]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. Isolation and Characterization of Anti-Inflammatory Compounds from Ficus microcarpa L.f. Stem Bark [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Coumarin-3-Carboxylic Acid | C10H6O4 | CID 10752 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Novel 2-oxo-2H-pyran-3-carboxylic Acid Esters

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-2H-pyran-3-carboxylic acid ester scaffold is a privileged motif in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. The discovery and development of novel derivatives within this class hinge on the unambiguous determination of their chemical structures. This in-depth technical guide provides a comprehensive framework for the structural elucidation of these compounds, integrating modern spectroscopic and crystallographic techniques. More than a mere recitation of methods, this document offers a rationale-driven approach, guiding researchers through the logical progression of experiments and data interpretation to arrive at a validated molecular structure.

Foundational Strategy: A Multi-Modal Approach to Structural Validation

The elucidation of a novel chemical entity is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal techniques provides the requisite confidence in the assigned structure. Our approach is grounded in a self-validating system where the insights from one analytical method corroborate and refine the hypotheses drawn from another. The core of this strategy rests on three pillars: Spectroscopic Profiling, Mass Analysis, and, when attainable, Single-Crystal X-ray Diffraction.

The journey from a newly synthesized compound to a fully characterized molecule is a systematic process. The following workflow illustrates the logical sequence of operations, emphasizing the iterative nature of data analysis and hypothesis refinement.

Caption: General workflow for structural elucidation.

Spectroscopic Profiling: Assembling the Molecular Skeleton

Spectroscopic methods provide the initial blueprint of the molecule, identifying functional groups and mapping the connectivity of atoms.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy serves as a rapid and indispensable first pass, confirming the presence of key functional groups characteristic of the this compound ester core. The causality behind this initial step is to quickly verify that the synthesis has yielded a molecule with the expected functionalities before investing time in more complex analyses.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| α,β-Unsaturated Ester C=O | 1710-1760 | Strong | The carbonyl of the ester group. Conjugation with the pyran ring double bond typically lowers the frequency compared to a saturated ester.[1] |

| Pyran Ring C=O (Lactone) | 1710-1760 | Strong | The lactone carbonyl stretch often overlaps with the ester carbonyl.[1] |

| C=C Alkene | 1600-1680 | Medium-Weak | Stretching vibrations of the double bonds within the pyran ring. |

| C-O Stretch | 1000-1300 | Strong | Characteristic of both the ester and the pyran ring ether linkage. |

Note: The absence of a broad O-H stretch (around 2500-3300 cm⁻¹) is a key indicator that the carboxylic acid starting material has been successfully converted to the ester.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. A systematic progression from 1D to 2D experiments is essential for a complete and unambiguous assignment.

2.2.1. ¹H NMR: Proton Environment Mapping

The proton NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). For a typical ethyl 2-oxo-2H-pyran-3-carboxylate, one would expect to see signals corresponding to the pyran ring protons and the ethyl ester protons.

2.2.2. ¹³C NMR and DEPT: Carbon Skeleton Visualization

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly indicative of the type of carbon (e.g., carbonyl, sp², sp³). Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.

Typical ¹³C NMR Chemical Shift Ranges:

| Carbon Type | Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (Ester & Lactone) | 160-185 | The deshielding effect of the double-bonded oxygen atoms places these carbons far downfield.[1] |

| Olefinic (Pyran Ring) | 100-150 | sp² hybridized carbons of the pyran ring. |

| Ester Alkoxy Carbon (-OCH₂CH₃) | 60-70 | The carbon directly attached to the ester oxygen is deshielded. |

| Ester Alkyl Carbon (-OCH₂CH₃) | 10-20 | The terminal methyl group of the ester. |

2.2.3. 2D NMR: Unambiguous Assignment through Correlation

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments reveal how they connect.

-